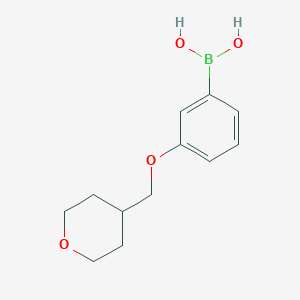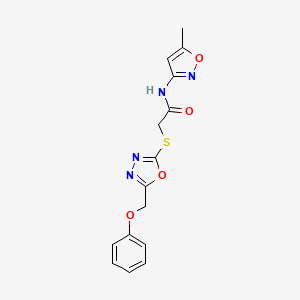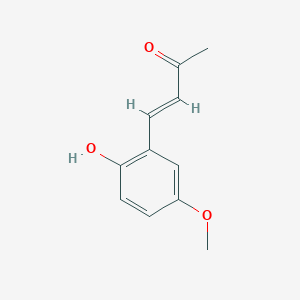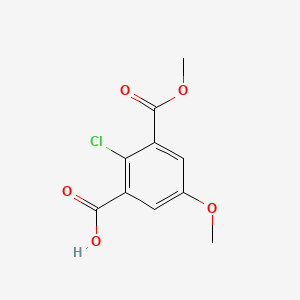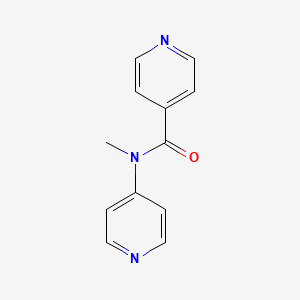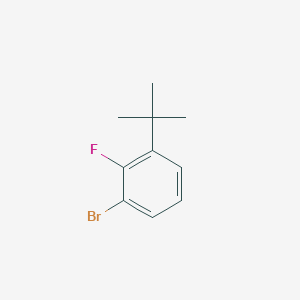
1-Bromo-3-(tert-butyl)-2-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-(tert-butyl)-2-fluorobenzene is a brominated organic compound . It has a molecular weight of 213.12 and its IUPAC name is 1-bromo-3-tert-butylbenzene . It is a liquid at room temperature .
Synthesis Analysis
While specific synthesis methods for 1-Bromo-3-(tert-butyl)-2-fluorobenzene were not found, bromination of tert-butylbenzene is a known process . The reaction involves bromo-de-protonation and bromo-de-tert-butylation of 1,3,5-tri-tert-butylbenzene at different bromine concentrations .Molecular Structure Analysis
The InChI code for 1-Bromo-3-(tert-butyl)-2-fluorobenzene is 1S/C10H13Br/c1-10(2,3)8-5-4-6-9(11)7-8/h4-7H,1-3H3 . This indicates that the molecule consists of a benzene ring with a bromine atom and a tert-butyl group attached to it .Chemical Reactions Analysis
The bromination of tert-butylbenzene involves high order reactions in bromine . Both bromo-de-protonation and bromo-de-tert-butylation reactions have high order in bromine .Physical And Chemical Properties Analysis
1-Bromo-3-(tert-butyl)-2-fluorobenzene is a liquid at room temperature . It has a density of 1.25 and a flash point of 95-98/10mm .Applications De Recherche Scientifique
Solvent Effect on Lithium-Bromine Exchange
The solvent significantly influences the lithium-bromine exchange reaction of aryl bromides, including derivatives of "1-Bromo-3-(tert-butyl)-2-fluorobenzene." Studies show that the choice of solvent can drastically affect the yield and efficiency of producing lithium aryl derivatives, which are crucial intermediates in organic synthesis. For instance, reactions with n-BuLi or t-BuLi at low temperatures demonstrate varied outcomes depending on the solvent, highlighting the importance of solvent choice in optimizing reaction conditions (Bailey, Luderer, & Jordan, 2006).
Preparation and Properties of Diphosphene
New bulky bromobenzenes have been synthesized and utilized for preparing diphosphene and fluorenylidenephosphine, which include a low-coordinate phosphorus atom(s). The presence of a p-methoxy group in the system shows significant electronic effects as indicated by UV–vis spectra and 31P NMR chemical shifts, underscoring the role of bulky bromobenzene derivatives in synthesizing complex organophosphorus compounds (Toyota, Kawasaki, Nakamura, & Yoshifuji, 2003).
Synthesis of Arylphosphines
1-Bromo-3-(tert-butyl)-2-fluorobenzene derivatives have been employed in the synthesis of arylphosphines, showcasing the compound's utility in constructing phosphorus-containing organic molecules. Such derivatives serve as key intermediates for further chemical transformations, demonstrating the compound's significance in organic synthesis (Komen & Bickelhaupt, 1996).
Palladium-Catalyzed Suzuki-Miyaura Cross Couplings
Derivatives of "1-Bromo-3-(tert-butyl)-2-fluorobenzene" have been used in Suzuki-type coupling reactions, assessing the best conditions for these cross-coupling reactions. The versatility of these derivatives in coupling with various aryl and hetaryl bromides highlights their importance in forming biaryl compounds, a key structural motif in many organic molecules (Kassis, Bénéteau, Mérour, & Routier, 2009).
Halogen-Metal Exchange Reactions
The compound and its derivatives are involved in halogen-metal exchange reactions, a critical step in synthesizing organometallic compounds. Such reactions provide pathways to diverse organic molecules, further demonstrating the broad applicability of "1-Bromo-3-(tert-butyl)-2-fluorobenzene" in synthetic chemistry (Mongin & Schlosser, 1996).
Mécanisme D'action
Safety and Hazards
The compound is classified as a warning under the GHS07 pictogram . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Orientations Futures
While specific future directions for 1-Bromo-3-(tert-butyl)-2-fluorobenzene were not found, the study of bromination reactions and their mechanisms continues to be an active area of research . Further studies could focus on exploring other reactions involving 1-Bromo-3-(tert-butyl)-2-fluorobenzene and its potential applications in various fields.
Propriétés
IUPAC Name |
1-bromo-3-tert-butyl-2-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrF/c1-10(2,3)7-5-4-6-8(11)9(7)12/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWYVAHVUCCRLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC=C1)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

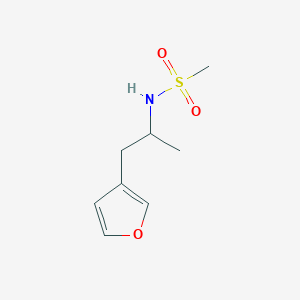
![2-[(3-Chlorophenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2659276.png)


![(E)-4-(N,N-diethylsulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2659279.png)
![2-bromo-N-{[5-(2-fluorophenyl)furan-2-yl]methyl}-6-methylpyridine-3-carboxamide](/img/structure/B2659281.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(thiophen-3-ylmethyl)methanesulfonamide](/img/structure/B2659283.png)
![1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(thiophen-3-yl)methanone](/img/structure/B2659284.png)
